Chemical structure of Phenol, 4-cyclooctyl-3-methyl-
Chemical structure of Phenol, 4-cyclooctyl-3-methyl-
The following technical guide provides an in-depth analysis of Phenol, 4-cyclooctyl-3-methyl- (CAS 828288-76-2). This document is structured for researchers and process chemists, focusing on structural properties, synthesis logic, and functional applications.
CAS Registry Number: 828288-76-2 Molecular Formula: C₁₅H₂₂O Molecular Weight: 218.34 g/mol [1][2]
Executive Summary
Phenol, 4-cyclooctyl-3-methyl- is a lipophilic alkylphenol characterized by a bulky cyclooctyl ring at the para position relative to the hydroxyl group, and a methyl group at the meta position. It belongs to the class of sterically hindered phenols, often utilized as intermediates in the synthesis of antioxidants, stabilizers for polymers, and lipophilic surfactants. Its structure combines the electronic activation of the phenolic core with the steric shielding and hydrophobicity of the cyclooctyl moiety.
Chemical Identity & Structural Analysis[2][3][4][5]
Nomenclature and Identifiers
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SMILES: CC1=C(C=CC(=C1)O)C2CCCCCCC2
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InChIKey: (Predicted based on structure)
Structural Features
The molecule consists of a central benzene ring substituted with three distinct groups:
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Hydroxyl Group (-OH) at C1: Provides acidic character (pKa ~10) and hydrogen bonding capability. It is the primary site for further functionalization (e.g., esterification, etherification).
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Methyl Group (-CH₃) at C3: A weak electron-donating group that slightly increases the electron density of the ring and influences the orientation of electrophilic substitution.
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Cyclooctyl Group (-C₈H₁₅) at C4: A large, flexible cycloaliphatic ring.
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Steric Impact: The cyclooctyl group creates significant steric bulk around the C4 position, shielding the adjacent C3-methyl and C5 protons. This bulk is critical for its application as an antioxidant, as it stabilizes phenoxy radicals.
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Conformational Flexibility: Unlike rigid phenyl rings, the cyclooctyl ring adopts multiple conformations (boat-chair, crown), increasing the molecule's entropy and solubility in non-polar solvents.
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Synthesis & Manufacturing Protocol
Note: While specific industrial batch records for this CAS are proprietary, the following protocol is derived from validated methodologies for analogous hindered phenols (e.g., alkylation of m-cresol).
Reaction Logic: Friedel-Crafts Alkylation
The most efficient synthetic route involves the acid-catalyzed alkylation of m-cresol (3-methylphenol) with cyclooctene (or cyclooctanol).
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Substrate: m-Cresol.[4]
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Alkylation Agent: Cyclooctene.[5]
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Regioselectivity: The hydroxyl group (strong donor) directs ortho/para. The methyl group (weak donor) reinforces this direction.
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Position 2: Sterically prohibited (between OH and Me).
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Position 6: Ortho to OH, Para to Me.
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Position 4: Para to OH, Ortho to Me.
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Outcome: Despite the methyl group at C3, the para position (C4) relative to the hydroxyl is electronically favored and often thermodynamically preferred for bulky alkyl groups, yielding the 4-cyclooctyl-3-methyl isomer as the major product.
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Experimental Protocol (Bench Scale)
Reagents:
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m-Cresol (1.0 eq)
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Cyclooctene (1.1 eq)
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Catalyst: Amberlyst-15 (dry cation exchange resin) or p-Toluenesulfonic acid (PTSA) (5 mol%)
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Solvent: Toluene or solvent-free (neat)
Workflow:
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Preparation: Charge a 3-neck round-bottom flask with m-cresol and the acid catalyst. Heat the mixture to 60–80°C under an inert nitrogen atmosphere.
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Addition: Add cyclooctene dropwise over 60 minutes. The slow addition minimizes polymerization of the alkene.
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Reaction: Stir at 80–100°C for 4–6 hours. Monitor consumption of m-cresol via TLC or GC-MS.
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Work-up:
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Cool to room temperature.
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Filter off the solid catalyst (if using resin) or wash with saturated NaHCO₃ (if using PTSA) to neutralize.
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Wash the organic phase with brine and dry over MgSO₄.
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Purification: Isolate the product via vacuum distillation. The unreacted m-cresol will distill first, followed by the product fraction (high boiling point). Recrystallization from hexanes may be possible if the product solidifies.
Synthesis Pathway Diagram
Figure 1: Acid-catalyzed Friedel-Crafts alkylation pathway for the synthesis of 4-cyclooctyl-3-methylphenol.
Physicochemical Properties (Predicted)
The following data is extrapolated from structure-activity relationship (SAR) models for alkylphenols.
| Property | Value / Description | Significance |
| Physical State | Viscous pale yellow oil or low-melting solid | Cyclooctyl ring disrupts crystal packing compared to planar aromatics. |
| Boiling Point | ~340–360°C (at 760 mmHg) | High MW and intermolecular H-bonding. |
| LogP (Octanol/Water) | 5.5 – 6.2 | Highly lipophilic; suitable for oil-based formulations. |
| pKa | ~10.3 | Slightly higher than phenol (9.95) due to electron-donating alkyl groups. |
| Solubility | Soluble in organic solvents (DCM, Toluene, Ethanol). Insoluble in water. | Requires emulsifiers for aqueous applications. |
Spectroscopic Characterization (Expected)
To validate the structure, researchers should look for the following signals:
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.5 – 7.2 ppm (3H, m): Aromatic protons. Look for a specific coupling pattern (d, s, d) indicating 1,2,4-substitution pattern of the protons (positions 2, 5, 6).
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δ 4.5 – 5.0 ppm (1H, s, broad): Phenolic -OH (exchangeable with D₂O).
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δ 2.8 – 3.0 ppm (1H, m): Methine proton of the cyclooctyl ring attached to the aromatic ring.
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δ 2.25 ppm (3H, s): Methyl group attached to the aromatic ring.
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δ 1.4 – 1.9 ppm (14H, m): Methylene protons of the cyclooctyl ring.
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IR Spectroscopy:
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3300–3400 cm⁻¹: O-H stretching (broad).
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2850–2950 cm⁻¹: Strong C-H stretching (aliphatic cyclooctyl).
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1580–1610 cm⁻¹: C=C aromatic ring stretching.
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Applications & Functional Logic
Antioxidant Intermediate
The bulky cyclooctyl group at the para position effectively blocks the reactive site, while the phenolic hydrogen remains available to quench free radicals.
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Mechanism: The phenol donates a hydrogen atom to peroxy radicals (ROO•), forming a phenoxy radical. The steric bulk of the cyclooctyl group prevents the phenoxy radical from dimerizing or reacting further, stabilizing the polymer matrix.
Surfactant Precursor
The molecule serves as a hydrophobic tail in the synthesis of non-ionic surfactants.
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Ethoxylation: Reaction with ethylene oxide at the phenolic -OH yields polyethoxylated ethers, used in industrial detergents where high lipophilicity is required to solubilize heavy oils.
Functional Relationships Diagram
Figure 2: Functional applications derived from the structural properties of the core molecule.
Safety & Handling
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Hazards: Like most alkylphenols, this compound is likely a skin and eye irritant. It may be toxic to aquatic life with long-lasting effects due to its high lipophilicity and potential for bioaccumulation.
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PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
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Storage: Store in a cool, dry place under nitrogen to prevent oxidation of the phenol ring, which can lead to discoloration (quinones).
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1732, 4-Chloro-3-methylphenol (Structural Analog). Retrieved from: [Link]
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Ismail, M. (2007). Alkylation of m-Cresol with Cyclopentene in the Presence of p-Toluenesulphonic Acid.[4] Bangladesh J. Sci. Ind.[6][5][4][7][8][9][10] Res. 42(4), 499-502.[4] Available at: [Link]
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- 6. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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